molecular formula C16H16N6OS B12175856 2-(4-(1H-tetrazol-1-yl)phenyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide

2-(4-(1H-tetrazol-1-yl)phenyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide

Cat. No.: B12175856
M. Wt: 340.4 g/mol
InChI Key: RAVZWHLBLRTYBN-UHFFFAOYSA-N
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Description

2-(4-(1H-tetrazol-1-yl)phenyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide is a complex organic compound that features a tetrazole ring and a benzo[d]thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(1H-tetrazol-1-yl)phenyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrazole ring, followed by the formation of the benzo[d]thiazole moiety, and finally coupling these two units through an acetamide linkage. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems for monitoring and controlling temperature, pressure, and pH is crucial to ensure the consistency and purity of the final product. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the compound from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions

2-(4-(1H-tetrazol-1-yl)phenyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tetrazole ring can yield tetrazole N-oxides, while reduction of the nitro group can produce amines .

Scientific Research Applications

2-(4-(1H-tetrazol-1-yl)phenyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-(1H-tetrazol-1-yl)phenyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(4-(1H-tetrazol-1-yl)phenyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide lies in its combined structural features, which confer specific chemical and biological properties.

Properties

Molecular Formula

C16H16N6OS

Molecular Weight

340.4 g/mol

IUPAC Name

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[4-(tetrazol-1-yl)phenyl]acetamide

InChI

InChI=1S/C16H16N6OS/c23-15(19-16-18-13-3-1-2-4-14(13)24-16)9-11-5-7-12(8-6-11)22-10-17-20-21-22/h5-8,10H,1-4,9H2,(H,18,19,23)

InChI Key

RAVZWHLBLRTYBN-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)CC3=CC=C(C=C3)N4C=NN=N4

Origin of Product

United States

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